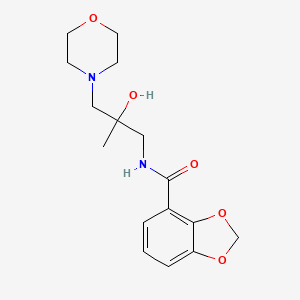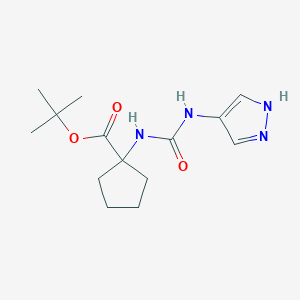![molecular formula C15H20N4O2S B7681864 1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea](/img/structure/B7681864.png)
1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea, also known as HMPU-12, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of 1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to modulate the activity of certain signaling pathways that are involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to have antioxidant activity and to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Méthodes De Synthèse
The synthesis of 1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea involves a multi-step process that includes the reaction of 4-(thiadiazol-4-yl)aniline with 1,3-dimethyl-2-nitrobenzene, followed by reduction with sodium dithionite to yield 4-(thiadiazol-4-yl)phenylamine. The resulting compound is then reacted with 1-(3-bromopropyl)-4-methyl-3-nitro-1H-pyrazole to form this compound.
Applications De Recherche Scientifique
1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea has been studied for its potential as an anti-inflammatory and anti-cancer agent. In one study, this compound was found to inhibit the growth of human lung cancer cells by inducing apoptosis and blocking cell cycle progression. Another study showed that this compound had anti-inflammatory effects by reducing the production of inflammatory cytokines in mice.
Propriétés
IUPAC Name |
1-(1-hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-10(2)13(7-8-20)17-15(21)16-12-5-3-11(4-6-12)14-9-22-19-18-14/h3-6,9-10,13,20H,7-8H2,1-2H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYIVYVDKDRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCO)NC(=O)NC1=CC=C(C=C1)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide](/img/structure/B7681793.png)
![2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide](/img/structure/B7681795.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide](/img/structure/B7681804.png)
![N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B7681826.png)

![N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine](/img/structure/B7681846.png)

![1-[2-(Hydroxymethyl)-2-methylcyclopentyl]-3-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7681871.png)

![Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone](/img/structure/B7681886.png)

![1-(1,3-Benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea](/img/structure/B7681893.png)
![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea](/img/structure/B7681898.png)